molecular formula C10H17Br B13190302 ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane

([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane

Cat. No.: B13190302
M. Wt: 217.15 g/mol
InChI Key: VTNQQMRZOZORJD-UHFFFAOYSA-N
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Description

([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane: is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to a cyclopentane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane typically involves the bromination of cyclopropylmethyl derivatives. One common method includes the reaction of cyclopropylmethyl ketones or aldehydes with ethyl cyanoacetate or malononitrile in the presence of cyanogen bromide (BrCN) and triethylamine (Et3N). This reaction yields bromomethyl cyclopropane derivatives in excellent yields within a short reaction time .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. The bromination process is carefully controlled to ensure the purity and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group or other functional groups present.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Chemistry

In chemistry, ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane is used as a building block for the synthesis of more complex molecules

Biology and Medicine

The compound’s derivatives have shown potential in biological systems, including antibacterial and antiviral activities. Research is ongoing to explore its use in drug development and enzyme inhibition studies .

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of new bonds and the alteration of molecular pathways. The cyclopropyl ring’s strain energy can also influence the reactivity and stability of the compound in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethyl bromide
  • Cyclopentylmethyl bromide
  • Cyclohexylmethyl bromide

Uniqueness

([1-(Bromomethyl)cyclopropyl]methyl)cyclopentane is unique due to its combination of a cyclopropyl ring and a cyclopentane ring. This dual-ring structure imparts distinct chemical properties and reactivity compared to similar compounds. The presence of the bromomethyl group further enhances its versatility in synthetic applications.

Properties

Molecular Formula

C10H17Br

Molecular Weight

217.15 g/mol

IUPAC Name

[1-(bromomethyl)cyclopropyl]methylcyclopentane

InChI

InChI=1S/C10H17Br/c11-8-10(5-6-10)7-9-3-1-2-4-9/h9H,1-8H2

InChI Key

VTNQQMRZOZORJD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)CC2(CC2)CBr

Origin of Product

United States

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